Cas no 833-50-1 (2-Phenylbenzoxazole)

2-Phenylbenzoxazole structure
2-Phenylbenzoxazole structure
Product Name:2-Phenylbenzoxazole
Número CAS:833-50-1
MF:C13H9NO
Megavatios:195.216663122177
MDL:MFCD00012183
CID:40041
PubChem ID:354333755
Update Time:2024-10-27

2-Phenylbenzoxazole Propiedades químicas y físicas

Nombre e identificación

    • 2-Phenylbenzo[d]oxazole
    • 2-Phenylbenzoxazole
    • 2-phenyl-1,3-benzoxazole
    • 2-(2-Benzoxazolyl)phenol
    • BOP
    • NSC 29105
    • NSC 406946
    • Benzoxazole, 2-phenyl-
    • 2-PHENYL-BENZOXAZOLE
    • Phenyl-2 benzoxazole [French]
    • 2-phenyl-benzooxazole
    • Phenyl-2 benzoxazole
    • 2-phenyl benzoxazole
    • TimTec1_002009
    • 2-Phenyl-1,3-benzoxazole #
    • HMS1539L07
    • NSC29105
    • NSC406946
    • STL195389
    • SBB005923
    • AN
    • 2-Phenylbenzoxazole (ACI)
    • CHEMBL393435
    • AKOS002263837
    • NSC-29105
    • CS-0182175
    • AC-16098
    • A840564
    • P2264
    • MFCD00012183
    • AS-38240
    • CCRIS 7874
    • FRB2398AFS
    • DTXSID2061199
    • FT-0613326
    • 2-Phenylbenzoxazole, 99%
    • 833-50-1
    • SCHEMBL127448
    • BRD-K47492555-001-01-6
    • AI3-15936
    • AB00540801
    • InChI=1/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9
    • AE-641/00633003
    • NSC-406946
    • MDL: MFCD00012183
    • Renchi: 1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
    • Clave inchi: FIISKTXZUZBTRC-UHFFFAOYSA-N
    • Sonrisas: N1C2C(=CC=CC=2)OC=1C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 195.06800
  • Masa isotópica única: 195.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 1
  • Complejidad: 213
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 3.4

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.1266 (rough estimate)
  • Punto de fusión: 101.0 to 105.0 deg-C
  • Punto de ebullición: 331.88°C (rough estimate)
  • Punto de inflamación: 118.7ºC
  • índice de refracción: 1.6060 (estimate)
  • PSA: 26.03000
  • Logp: 3.49480
  • Lambda Max: 310(EtOH)(lit.)
  • Disolución: 未确定

2-Phenylbenzoxazole Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39
  • Rtecs:DM4865700
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Condiciones de almacenamiento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。
  • Términos de riesgo:R36/37/38

2-Phenylbenzoxazole Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenylbenzoxazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Tungsten oxide (WO2.72) ,  Palladium alloy, base, Pd 52,Ag 48 Solvents: 1,4-Dioxane ,  Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  8 h, 80 °C
Referencia
One-pot formic acid dehydrogenation and synthesis of benzene-fused heterocycles over reusable AgPd/WO2.72 nanocatalyst
Yu, Chao; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(46), 23766-23772

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: 2742666-90-4 Solvents: 1-Butanol ;  18 h, 125 °C
Referencia
Synthesis and Characterization of Pd(0) Complexes with Electronically Differentiated Ferrocene Diphosphane Ligands
Horky, Filip; et al, European Journal of Inorganic Chemistry, 2023, 26(22),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(pyridine)nickel ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: o-Xylene ;  20 h, 150 °C
Referencia
Optimal Balance in the Catalyst Dynamics Enables C(2)-H Arylation of (Benz)imidazoles and (Benz)oxazoles by an In Situ-Generated Ni/NHC System
Khazipov, Oleg V.; et al, ChemCatChem, 2022, 14(24),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Ethylenediamine (reaction products with polyacrylonitrile; copper complexes) ,  Copper (complexes with ethylenediamine modified polyacrylonitrile) ,  Polyacrylonitrile (ethylenediamine modified; copper complexes) Solvents: Dimethylformamide ;  24 h, 140 °C
Referencia
Novel and efficient heterogeneous polymer supported copper catalyst for synthesis of 2-substituted Benzoxazoles from 2-Haloanilides
Saranya, Thachora Venu; et al, Journal of Organometallic Chemistry, 2021, 937,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Iodobenzene Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  10 min, rt
Referencia
Continuous-Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications
Elsherbini, Mohamed ; et al, Angewandte Chemie, 2019, 58(29), 9811-9815

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Manganese triacetate Solvents: Toluene
Referencia
Manganese triacetate oxidation of phenolic Schiff bases: synthesis of 2-arylbenzoxazoles
Varma, Rajender S.; et al, Journal of Heterocyclic Chemistry, 1998, 35(6), 1539-1540

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Cobalt (dual-size heterogeneous N-doped nanoparticles) Solvents: Chlorobenzene ;  10 h, 150 °C
Referencia
Synergistic effect between Co single atoms and nanoparticles enables selective synthesis of bio-based benzimidazoles
Wang, Baoyu; et al, Applied Catalysis, 2023, 327,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper(II) acetylacetonate Solvents: Ethanol ;  12 h, 90 °C
Referencia
Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides
Jiang, Yuan; et al, Current Organic Synthesis, 2022, 19(7), 819-823

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Bis[bis(1,1-dimethylethyl)phosphinous chloride-κP]dichloropalladium ,  [1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP]]iodocoppe… Solvents: Toluene ;  rt → 100 °C; 6 - 22 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
A highly efficient palladium/copper cocatalytic system for direct arylation of heteroarenes: an unexpected effect of Cu(Xantphos)I
Huang, Jinkun; et al, Journal of the American Chemical Society, 2010, 132(11), 3674-3675

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: (SP-4-3)-Dichloro[1,3-dihydro-1-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-3-(2-pyri… Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Chelating palladium complexes containing pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes: synthesis, structure, and catalytic activity towards C-H activation
Yang, Liangru; et al, RSC Advances, 2015, 5(130), 107601-107607

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Pyrrolidinium, 1-hexadecyl-1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1… Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
Referencia
Long-Chained Acidic Ionic Liquids-Catalyzed Cyclization of 2-Substituted Aminoaromatics with β-Diketones: A Metal-Free Strategy to Construct Benzoazoles
Miao, Chengxia; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(14), 12008-12013

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tetrachloroauric acid tetrahydrate Solvents: Tetrahydrofuran ;  6 h, 101325 Pa, reflux
Referencia
Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere
Liu, Yun-kui; et al, Journal of Zhejiang University, 2009, 10(6), 472-478

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Gold Solvents: Toluene ;  130 °C
Referencia
Gold nanoparticles supported on titanium dioxide. An efficient catalyst for highly selective synthesis of benzoxazoles and benzimidazoles
Tang, Lin; et al, Chemical Communications (Cambridge, 2014, 50(46), 6145-6148

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  1 h, 25 °C
Referencia
New Approach for Controllable Synthesis of N-MnOx Micro-flowers and Their Superior Catalytic Performance for Benzoxazole Synthesis
Tang, Jun ; et al, Industrial & Engineering Chemistry Research, 2020, 59(20), 9408-9413

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Methanol ;  4 min, rt
Referencia
Development of homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzimidazole and benzoxazole derivatives
Kottayil, Hiba; et al, Journal of Heterocyclic Chemistry, 2020, 57(9), 3310-3317

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ,  Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]hexakis[μ-(formato-κO:κO′)]tetr… ;  6 h, 140 °C
Referencia
A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions
Nguyen, Linh H. T.; et al, Catalysis Science & Technology, 2017, 7(19), 4346-4350

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: 2742666-92-6 Solvents: 1-Butanol ;  18 h, 125 °C
Referencia
Stable Pd(0) Complexes with Ferrocene Bisphosphines Bearing Phosphatrioxaadamantyl Substituents Efficiently Catalyze Selective C-H Arylation of Benzoxazoles by Aryl Chlorides
Horky, Filip; et al, ChemCatChem, 2021, 13(22), 4848-4856

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Cuprous iodide
Referencia
Intramolecular aromatic substitution (SRN1) reactions: use of entrainment for the preparation of benzothiazoles
Bowman, W. Russell; et al, Tetrahedron Letters, 1982, 23(48), 5093-6

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  6-Deoxy-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-6-(4-phenyl-1H-1,2,3-triaz… Solvents: Dimethylformamide ;  10 h, 120 °C
Referencia
Synthesis of Benz-Fused Azoles via C-Heteroatom Coupling Reactions Catalyzed by Cu(I) in the Presence of Glycosyltriazole Ligands
Mishra, Nidhi; et al, ACS Combinatorial Science, 2019, 21(5), 389-399

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 1,10-Phenanthroline ,  Silica ,  Cobalt oxide (reaction mixture with 1,10-phenanthroline supported on silica) Solvents: 1,4-Dioxane ;  24 h, 65 °C
Referencia
Sustainable Synthesis of 2-Arylbenzoxazoles over a Cobalt-Based Nanocomposite Catalyst
He, Jian; et al, Organic Process Research & Development, 2016, 20(6), 1093-1096

Métodos de producción 21

Condiciones de reacción
1.1 1 min, 190 °C
Referencia
Lawesson's reagent and microwaves: a new efficient access to benzoxazoles and benzothiazoles from carboxylic acids under solvent-free conditions
Seijas, Julio A.; et al, Synlett, 2007, (2), 313-317

Métodos de producción 22

Condiciones de reacción
1.1 Catalysts: Manganese oxide (MnO2) ,  Tempo Solvents: Toluene ;  12 h, 140 °C
Referencia
Synthesis of 2-arylbenzoxazoles by hetereogeneous γ-MnO2 catalyzed redox reaction of o-nitrophenol with benzyl alcohols or benzyl amines
Sen, Chiranjit; et al, ChemistrySelect, 2016, 1(10), 2542-2547

Métodos de producción 23

Condiciones de reacción
1.1 Catalysts: Gold Solvents: Toluene ;  24 h, 130 °C
Referencia
Gold nanoparticles supported on titanium dioxide. An efficient catalyst for highly selective synthesis of benzoxazoles and benzimidazoles
Tang, Lin; et al, Chemical Communications (Cambridge, 2014, 50(46), 6145-6148

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  48 h, reflux
Referencia
Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides
Evindar, Ghotas; et al, Journal of Organic Chemistry, 2006, 71(5), 1802-1808

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane
Referencia
Novel Approaches to Synthesis of Nitrogen Containing Heterocycles
Evindar, Ghotas, 2004, , ,

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: 1,2-Dichloroethane ;  12 h, 100 °C
Referencia
Acid-promoted cleavage of the C-C double bond of N-(2-hydroxyphenyl)enaminones for the synthesis of benzoxazoles
Ge, Bailu; et al, Tetrahedron, 2020, 76(2),

Métodos de producción 27

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  Cuprous iodide Solvents: Toluene ;  16 h, 130 °C
Referencia
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Bronsted Acid and Copper Iodide
Mayo, Muhammad Shareef; et al, Journal of Organic Chemistry, 2014, 79(13), 6310-6314

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Dimethylformamide ;  12 h, 140 °C
1.2 Solvents: Water
Referencia
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C-H/C-S Activation
Zhu, Feng; et al, Organic Letters, 2015, 17(6), 1601-1604

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium(2+), bis(1,10-phenanthroline-κN1,κN10)-, (SP-4-1)-, hexafluorophosphat… Solvents: Dimethylacetamide ;  20 h, 150 °C
Referencia
Direct multiple C-H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline
Shibahara, Fumitoshi; et al, Chemical Communications (Cambridge, 2010, 46(14), 2471-2473

Métodos de producción 30

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Ceria (magnetic nanoparticle Fe3O4-supported) ,  Iron oxide (Fe3O4) (complex with ceria) Solvents: Dimethyl sulfoxide ;  4 h, 100 °C
Referencia
Magnetically separable nano CeO2: a highly efficient catalyst for ligand free direct C-H arylation of heterocycles
Shelkar, Radheshyam S.; et al, Tetrahedron Letters, 2015, 56(5), 693-699

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Palladium-catalyzed arylation of azole compounds with aryl halides in the presence of alkali metal carbonates and the use of copper iodide in the reaction
Pivsa-Art, Sommai; et al, Bulletin of the Chemical Society of Japan, 1998, 71(2), 467-473

Métodos de producción 32

Condiciones de reacción
1.1 Catalysts: Sodium cyanide Solvents: DMSO-d6 ;  8 h, rt
Referencia
Cyanide as a powerful catalyst for facile synthesis of benzofused heteroaromatic compounds via aerobic oxidation
Cho, Yeon-Ho; et al, Tetrahedron, 2013, 69(32), 6565-6573

Métodos de producción 33

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Platinum Solvents: Chloroform ,  Water ;  20 h, 1 atm, 30 °C
Referencia
Facile Preparation of 2-Substituted Benzoxazoles and Benzothiazoles via Aerobic Oxidation of Phenolic and Thiophenolic Imines Catalyzed by Polymer-Incarcerated Platinum Nanoclusters
Yoo, Woo-Jin; et al, Advanced Synthesis & Catalysis, 2011, 353(17), 3085-3089

Métodos de producción 34

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper Solvents: Acetonitrile ;  2 h, 90 °C
Referencia
Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides
Wang, Yong; et al, Tetrahedron Letters, 2015, 56(49), 6827-6832

Métodos de producción 35

Condiciones de reacción
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  24 h, reflux; reflux → rt
Referencia
Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions
Viirre, Russell D.; et al, Journal of Organic Chemistry, 2008, 73(9), 3452-3459

Métodos de producción 36

Condiciones de reacción
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane
Referencia
Novel Approaches to Synthesis of Nitrogen Containing Heterocycles
Evindar, Ghotas, 2004, , ,

2-Phenylbenzoxazole Raw materials

2-Phenylbenzoxazole Preparation Products

2-Phenylbenzoxazole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:833-50-1)2-Phenylbenzoxazole
Número de pedido:A840564
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:50
Precio ($):288.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:833-50-1)2-Phenylbenzoxazole
A840564
Pureza:99%
Cantidad:25g
Precio ($):288.0